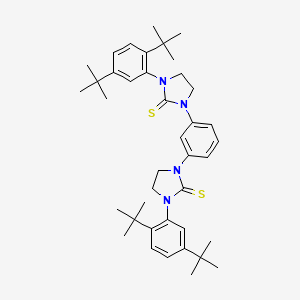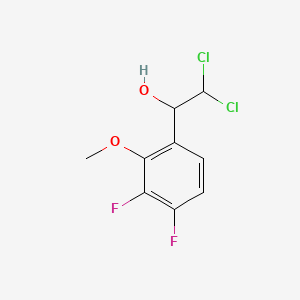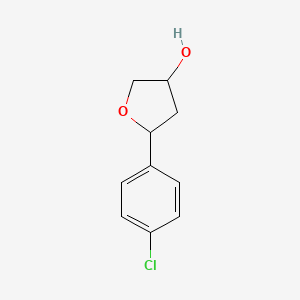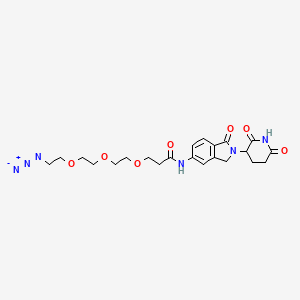
3,3'-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione): is a complex organic compound characterized by its unique structure, which includes two imidazolidine-2-thione groups attached to a 1,3-phenylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) typically involves the condensation of 1,3-phenylenediamine with 2,5-di-tert-butylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the imidazolidine-2-thione groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to imidazoline or imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline or imidazole derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an antioxidant due to the presence of the imidazolidine-2-thione groups, which can scavenge free radicals.
Medicine: The compound’s antioxidant properties also make it a candidate for pharmaceutical research, particularly in the development of drugs aimed at treating oxidative stress-related diseases.
Industry: In the industrial sector, the compound is explored for its use as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
作用機序
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) primarily involves its ability to interact with free radicals and reactive oxygen species (ROS). The imidazolidine-2-thione groups can donate electrons to neutralize these reactive species, thereby preventing oxidative damage to cells and materials. This antioxidant activity is mediated through the formation of stable thiyl radicals, which are less reactive and more stable.
類似化合物との比較
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid)
- 1,1’-(1,4-Phenylene)bis(thiourea)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison:
- 3,3’-(1,3-Phenylene)bis(2-propenoic acid): This compound differs in that it contains propenoic acid groups instead of imidazolidine-2-thione groups, leading to different reactivity and applications.
- 1,1’-(1,4-Phenylene)bis(thiourea): While similar in containing thiourea groups, this compound has a different structural arrangement, affecting its chemical properties and uses.
- N,N’-(1,3-Phenylene)dimaleimide: This compound features maleimide groups, which confer distinct reactivity, particularly in polymer chemistry and materials science.
Conclusion
3,3’-(1,3-Phenylene)bis(1-(2,5-di-tert-butylphenyl)imidazolidine-2-thione) is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
特性
分子式 |
C40H54N4S2 |
|---|---|
分子量 |
655.0 g/mol |
IUPAC名 |
1-(2,5-ditert-butylphenyl)-3-[3-[3-(2,5-ditert-butylphenyl)-2-sulfanylideneimidazolidin-1-yl]phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C40H54N4S2/c1-37(2,3)27-16-18-31(39(7,8)9)33(24-27)43-22-20-41(35(43)45)29-14-13-15-30(26-29)42-21-23-44(36(42)46)34-25-28(38(4,5)6)17-19-32(34)40(10,11)12/h13-19,24-26H,20-23H2,1-12H3 |
InChIキー |
ZBQPTXCQIHVOSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=CC(=C5)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)




![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)





